Z-Lys-obzl benzenesulfonate

説明

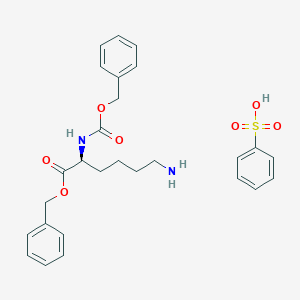

Z-Lys-OBzl benzenesulfonate is an amino acid-containing building block . It has been used in the synthesis of lysine peptide derivatives and glucosepane . It is an off-white solid .

Synthesis Analysis

Z-Lys-OBzl benzenesulfonate has been used as a reactant in the synthesis of glucosepane . It appears to play a critical role in the pathophysiology of diabetes and aging in humans .

Molecular Structure Analysis

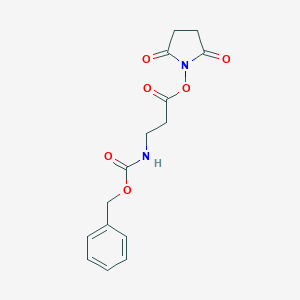

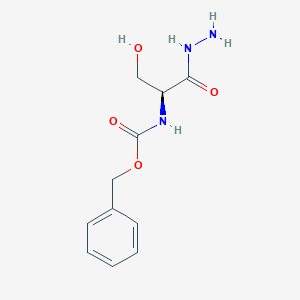

The molecular formula of Z-Lys-OBzl benzenesulfonate is C27H32N2O7S . The molecular weight is 528.6 g/mol . The structure includes a benzenesulfonic acid and a benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate .

Chemical Reactions Analysis

Z-Lys-OBzl benzenesulfonate has been used as a reactant in the synthesis of glucosepane . Glucosepane is a critical component in the pathophysiology of diabetes and aging in humans .

Physical And Chemical Properties Analysis

Z-Lys-OBzl benzenesulfonate is an off-white solid . It has a molecular weight of 528.6 g/mol . The molecular formula is C27H32N2O7S .

科学的研究の応用

Antifouling and Antibacterial Properties

Z-Lys-obzl benzenesulfonate (OBzl) has been studied for its role in enhancing antifouling and antibacterial properties when used in medical materials. Lv et al. (2019) demonstrated that OBzl, when combined with quaternary ammonium, could be effective in creating surfaces resistant to bacterial adhesion and growth, particularly in blood contact devices and medical intervention materials (Lv et al., 2019).

Biodegradable Amphiphilic Copolymers

OBzl has been utilized in the synthesis of biodegradable amphiphilic copolymers. Ouchi et al. (2002) explored the synthesis of diblock copolymers comprising hydrophobic polylactide segments and hydrophilic polydepsipeptide segments, with OBzl as a key component. These copolymers have potential applications in drug delivery systems (Ouchi et al., 2002).

Biofunctional Poly(ester amide)s

In the biomedical field, OBzl has been used in the synthesis of biofunctional poly(ester amide)s. Deng et al. (2009) reported on the preparation of amino acid-based poly(ester amide)s with pendant amine groups, where OBzl groups played a crucial role. These materials showed promise for various biomedical and pharmacological applications, including tissue engineering (Deng et al., 2009).

Sequential Polypeptides and Helix-Coil Transitions

OBzl has been involved in studies on sequential polypeptides and helix-coil transitions. Itou et al. (1977) investigated the helix-coil transitions in copolypeptides containing OBzl, providing insights into peptide structures and their potential applications in material science (Itou et al., 1977).

Protein Conjugation

In a study by Yamaguchi et al. (2016), a derivative of OBzl was used in protein conjugation. They demonstrated the incorporation of a Z-lysine derivative into proteins, allowing for versatile protein conjugation with multiple reactive groups. This research has implications for targeted drug delivery and molecular biology research (Yamaguchi et al., 2016).

Layered Double Hydroxides Synthesis

OBzl has been involved in the synthesis of layered double hydroxides. Ogawa and Sugiyama (2009) synthesized Zn-Al layered double hydroxide containing benzenesulfonate, demonstrating a simple hydrothermal reaction process. Such materials have potential applications in catalysis, adsorption, and as precursors to advanced materials (Ogawa & Sugiyama, 2009).

Neurochemical Mechanisms

Gandarias et al. (1992) explored the effect of benzene on the activity of neuropeptide-degrading enzymes in the brain. While not directly involving OBzl, this research is relevant to understanding the neurochemical mechanisms of related compounds (Gandarias et al., 1992).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQPTGXDPNAHSO-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Lys-obzl benzenesulfonate | |

CAS RN |

68973-36-4 | |

| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68973-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)